N-(2-fluorophenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide
Overview
Description
N-(2-fluorophenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C18H15FN2O3S2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.05081285 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioprotective Activity
- Fluorine-containing amides, including compounds similar to N-(2-fluorophenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide, have shown radioprotective activity. The study by Vasil'eva & Rozhkov (1992) investigates the effect of fluorine atoms on radioprotective activity.
Alzheimer's Disease Research
- A compound structurally related to this compound was used as a serotonin 1A (5-HT(1A)) imaging probe in Alzheimer's disease research. The study by Kepe et al. (2006) demonstrates its application in positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in patients.
Antipathogenic Activity
- New thiourea derivatives, including those with structural similarities to the compound , have been synthesized and shown to have significant antimicrobial and antibiofilm properties. Limban, Marutescu, & Chifiriuc (2011) found that these derivatives have potential as novel anti-microbial agents, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. Read More.
Cancer Research
- Related compounds have been explored in the field of cancer research. For example, Zhou et al. (2008) describe the synthesis and evaluation of a compound that inhibits histone deacetylases, showing promise as an anticancer drug.
Enzyme Inhibition
- In the study of enzyme inhibition, similar compounds have been evaluated for their activity against specific enzymes like Aminopeptidase N (APN/CD13). Lee, Drinkwater, McGowan, & Scammells (2020) researched hydroxamic acid analogues that showed potent inhibitory activity. Learn More.
Insecticidal Activity
- Compounds with structural resemblance have also been developed as novel insecticides. Tohnishi et al. (2005) discuss Flubendiamide, which exhibits strong insecticidal activity against lepidopterous pests. Read the Study.
Fluorescence Chemosensors
- In the field of chemical sensing, related compounds have been developed as fluorescence chemosensors. Ravichandiran et al. (2020) report on a phenoxazine-based chemosensor for detecting Cd2+ and CN− ions, demonstrating its application in live cells and zebrafish. Full Details.
Other Applications
- Further research includes studies on sulfonamide derivatives for antimicrobial activity , enzyme inhibition related to carbonic anhydrase, electrophysiological activities, and more. These studies, such as those by Ghorab et al. (2017) and Ulus et al. (2013), reveal the versatility of similar compounds in various biomedical and chemical applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)17-7-4-12-25-17)14-10-8-13(9-11-14)18(22)20-16-6-3-2-5-15(16)19/h2-12H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYUDWHBOFVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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